molecular formula C16H20O4 B11805994 Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate

Cat. No.: B11805994
M. Wt: 276.33 g/mol
InChI Key: NHDXUBYWSPHSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzofuran core with a methyl group at the 2-position, an isopentyloxy group at the 4-position, and a carboxylate ester at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Isopentyloxy Group: This step often involves etherification reactions where an isopentyl alcohol reacts with the benzofuran core under acidic or basic conditions.

    Esterification: The carboxylic acid group at the 6-position is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzofurans depending on the electrophile used.

Scientific Research Applications

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The isopentyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(methoxy)-2-methylbenzofuran-6-carboxylate
  • Methyl 4-(ethoxy)-2-methylbenzofuran-6-carboxylate
  • Methyl 4-(propoxy)-2-methylbenzofuran-6-carboxylate

Uniqueness

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate is unique due to the presence of the isopentyloxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.

Biological Activity

Chemical Structure and Properties

Methyl 4-(isopentyloxy)-2-methylbenzofuran-6-carboxylate is characterized by its unique structure, which includes a benzofuran moiety. Its molecular formula is C15H20O4, and it exhibits properties typical of esters and ethers, which may influence its solubility and bioavailability.

The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in the modulation of signaling pathways.

  • Protein Kinase Inhibition : Similar compounds have been noted for their ability to inhibit protein kinases, which are crucial in regulating cell cycle progression and apoptosis. For instance, inhibition of PIM kinases has been associated with reduced tumor cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential as anti-inflammatory agents by modulating prostaglandin pathways, particularly through EP2 receptor agonism, which can lead to bronchodilation and reduced inflammation in respiratory diseases .
  • Antioxidant Activity : Some studies suggest that benzofuran derivatives possess antioxidant properties, which may protect cells from oxidative stress and contribute to their therapeutic effects in various diseases .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Due to its possible role as a protein kinase inhibitor, this compound may be investigated for its efficacy against various cancers where PIM kinases are overexpressed.
  • Respiratory Diseases : The anti-inflammatory properties suggest potential use in treating conditions like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a key role .
  • Neurological Disorders : Given the involvement of similar compounds in neuroprotection, there is potential for application in neurodegenerative diseases.

Study 1: Anti-Cancer Activity

A study investigating the effects of benzofuran derivatives on cancer cell lines demonstrated that compounds with structural similarities to this compound significantly inhibited cell proliferation and induced apoptosis in prostate cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Study 2: Anti-Inflammatory Effects

In another study focused on respiratory diseases, a related compound was shown to activate EP2 receptors effectively, leading to improved lung function in animal models of asthma. This suggests that this compound could have similar therapeutic benefits .

Study 3: Neuroprotective Effects

Research into neuroprotective agents highlighted that benzofuran derivatives could reduce oxidative stress markers in neuronal cells. This suggests a potential role for this compound in treating neurodegenerative conditions .

Data Summary

Biological Activity Mechanism Therapeutic Potential
Protein Kinase InhibitionModulation of cell cycle and apoptosisCancer therapy
Anti-inflammatory EffectsEP2 receptor agonismRespiratory diseases (asthma, COPD)
Antioxidant ActivityReduction of oxidative stressNeurodegenerative diseases

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

methyl 2-methyl-4-(3-methylbutoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C16H20O4/c1-10(2)5-6-19-14-8-12(16(17)18-4)9-15-13(14)7-11(3)20-15/h7-10H,5-6H2,1-4H3

InChI Key

NHDXUBYWSPHSQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCCC(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.